2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate CAS number
2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate CAS number
Technical Whitepaper: Characterization and Synthesis of 2,3,6-Trimethyl-4-quinolinecarboxylic Acid Dihydrate
Executive Summary
2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate (CAS: 1609400-19-2) is a specialized heterocyclic scaffold utilized primarily in pharmaceutical research. As a derivative of cinchoninic acid, it serves as a critical intermediate in the synthesis of antimalarial agents, kinase inhibitors, and anti-inflammatory drugs. This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways via the Pfitzinger reaction, and its strategic utility in medicinal chemistry.
Chemical Identity & Physicochemical Profile
The compound is a substituted quinoline-4-carboxylic acid, stabilized as a dihydrate.[1] The presence of three methyl groups (positions 2, 3, and 6) imparts unique steric and lipophilic properties compared to the parent cinchoninic acid.
| Property | Data / Specification |
| Chemical Name | 2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate |
| CAS Number | 1609400-19-2 (Dihydrate) |
| Molecular Formula | C₁₃H₁₃NO₂[2] · 2H₂O |
| Molecular Weight | 251.28 g/mol (Dihydrate); 215.25 g/mol (Anhydrous) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, hot ethanol, and dilute alkali; sparingly soluble in water. |
| Melting Point | >280°C (Decomposition typically observed) |
| Acidic Character | Amphoteric; soluble in both acidic (protonation of N) and basic (deprotonation of COOH) media. |
Synthetic Methodology: The Pfitzinger Reaction[4][5][6][7][8]
The most robust route for synthesizing 2,3,6-trimethyl-4-quinolinecarboxylic acid is the Pfitzinger Reaction . This method involves the condensation of a substituted isatin with a ketone in a strong alkaline medium.[3]
Retrosynthetic Analysis
To achieve the 2,3,6-trimethyl substitution pattern:
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Ring A (Benzene moiety): Requires a methyl group at the 5-position of the isatin precursor (which becomes position 6 in the quinoline).
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Ring B (Pyridine moiety): Requires a ketone that provides methyl groups at positions 2 and 3. 2-Butanone (Methyl Ethyl Ketone) is the reagent of choice, though regioselectivity must be controlled.
Reaction Mechanism
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Hydrolysis: 5-Methylisatin is hydrolyzed by KOH to form the dipotassium salt of 2-amino-5-methylphenylglyoxylic acid (isatinate).
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Condensation: The ketone (2-butanone) undergoes an aldol-type condensation with the ketone carbonyl of the isatinate.
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Cyclization: The intermediate closes to form the quinoline ring, followed by dehydration.
Regioselectivity Note: 2-Butanone has two alpha-carbon sites for enolization (methyl vs. methylene). Reaction at the methylene site yields the desired 2,3-dimethyl derivative. Reaction at the methyl site would yield the 2-ethyl derivative. Under standard Pfitzinger conditions (strong base, reflux), the thermodynamic product (2,3-dimethyl) is often favored or co-produced.
Synthetic Workflow Diagram
Figure 1: Step-by-step Pfitzinger synthesis pathway for the target quinoline scaffold.
Experimental Protocol (General Procedure)
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Dissolution: Dissolve 5-methylisatin (1.0 eq) in 33% aqueous KOH (5-10 eq). Heat gently until the solution turns yellow/orange (formation of isatinate).
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Addition: Add 2-butanone (2.0 - 3.0 eq) dropwise.
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Reflux: Reflux the mixture for 12–24 hours. The excess ketone helps drive the reaction.
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Workup: Cool the mixture and distill off excess ketone.
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Precipitation: Acidify the aqueous solution carefully with glacial acetic acid or dilute HCl to pH 3–4. The product precipitates as the free acid.
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Purification: Recrystallize from ethanol/water. The dihydrate form is obtained upon drying under ambient humidity or controlled hydration.
Pharmaceutical Applications & Utility[6][7][11]
The 2,3,6-trimethyl-4-quinolinecarboxylic acid scaffold is a pharmacophore of significant interest due to its structural rigidity and potential for hydrogen bonding via the carboxylic acid group.
Antimalarial Drug Design
Quinoline-4-carboxylic acids are structural analogs of Mefloquine and Quinine . The introduction of methyl groups at the 2 and 3 positions alters the lipophilicity (LogP), potentially enhancing membrane permeability and modifying the half-life of the drug candidate.
Kinase Inhibition
The quinoline core mimics the adenine ring of ATP, making it a privileged scaffold for designing ATP-competitive kinase inhibitors. The carboxylic acid moiety can be derivatized to amides or esters to interact with specific residues in the kinase hinge region.
Intermediates for "Privileged Structures"
This compound serves as a building block for:
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Amide Derivatives: Coupling with amines to form carboxamides with high affinity for CNS receptors (e.g., NK3 receptor antagonists).
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Decarboxylation: Removal of the C4-COOH group yields 2,3,6-trimethylquinoline, a precursor for cyanine dyes and photosensitizers.
Quality Control & Analytical Verification
To ensure the integrity of the dihydrate form (CAS 1609400-19-2), specific analytical markers must be checked.
| Technique | Expected Observation |
| 1H-NMR (DMSO-d6) | Distinct singlets for methyl groups: ~2.4 ppm (C6-Me), ~2.6 ppm (C3-Me), ~2.8 ppm (C2-Me). Aromatic protons in the 7.5–8.5 ppm range. |
| TGA (Thermogravimetric Analysis) | Mass loss of ~14.3% between 60°C and 120°C, corresponding to the loss of 2 water molecules (Dihydrate confirmation). |
| HPLC | Purity >98% required for pharmaceutical use. Mobile phase: Acetonitrile/Water with 0.1% TFA. |
Safety and Handling (GHS Standards)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
References
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Pfitzinger, W. (1886).[4] "Chinolinderivate aus Isatinsäure". Journal für Praktische Chemie, 33(1), 100. (Foundational chemistry of the Pfitzinger reaction).
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Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction".[4][5][3][6] Chemistry of Heterocyclic Compounds, 40(3), 257–294. (Review of synthesis scope including trimethyl derivatives).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted quinoline-4-carboxylic acids. Retrieved January 28, 2026, from [Link]
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. 10349-57-2|Quinoline-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
